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Compound of Interest

Compound Name: Ferric chromate

Cat. No.: B079382

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ferric chromate, Fe>(CrOa)s,
via a precipitation reaction. Ferric chromate is a yellow powder with applications as a pigment
and in various chemical processes.[1] The synthesis involves the reaction of a soluble iron(lll)
salt with a soluble chromate salt in an aqueous solution.[1]

Safety Precautions: All chromate compounds are highly toxic and carcinogenic.[1] Appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be
worn at all times. All procedures should be carried out in a well-ventilated fume hood. Dispose
of all waste containing chromium in accordance with hazardous waste regulations.

Data Presentation

The following table summarizes the key quantitative data for the ferric chromate precipitation
synthesis based on a common laboratory-scale preparation.
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Reactant 2
Reactant 1 (Iron(lll) .
Parameter Value . (Potassium
Chloride)
Chromate)
Chemical Formula Fe2(CrOa4)3 FeCls K2CrOa
Molar Mass 459.68 g/mol 162.20 g/mol 194.19 g/mol
Concentration - 0.25M 05M
Volume - 100 mL 50 mL
Moles - 0.025 mol 0.025 mol
Reaction 2Fe3* + 3CrO42~ -
Stoichiometry Fe2(CrOa4)3

2FeCls + 3K2CrOs -

Balanced Equation
Fe2(CrOa4)s + 6KCI

Note: The volumes provided are examples for a laboratory-scale synthesis and can be scaled
as needed. The stoichiometry of the balanced chemical equation using iron(lll) nitrate is 2
Fe(NOs3)s + 3 K2CrOa4 — Fe2(CrOa)s + 6 KNOs.[2]

Experimental Protocols

This section outlines the detailed methodology for the precipitation synthesis of ferric
chromate.

Materials and Equipment

¢ Reactants:

o

Iron(11l) chloride (FeCls) or Iron(lll) nitrate (Fe(NOs)3-9H20)

o

Potassium chromate (K2CrOa)

Deionized water

[¢]

[¢]

Dilute hydrochloric acid (HCI) or nitric acid (HNOs) (for pH adjustment)
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o Dilute sodium hydroxide (NaOH) (for pH adjustment)
e Equipment:

o 250 mL beakers

o 100 mL graduated cylinders

o Magnetic stirrer and stir bar

o Dropping funnel or burette

o pH meter or pH indicator strips

o Buchner funnel and filter paper

o Vacuum filtration flask

o Washing bottle

o Drying oven

o Spatula

o Analytical balance

Procedure

1. Preparation of Reactant Solutions
e [ron(lll) Chloride Solution (0.25 M):
o Weigh out 4.055 g of anhydrous iron(lll) chloride (FeCls).

o In a 100 mL beaker, dissolve the FeCls in approximately 80 mL of deionized water. A small
amount of dilute HCl may be added to prevent the formation of iron hydroxides.

o Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the
mark with deionized water.
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Potassium Chromate Solution (0.5 M):
o Weigh out 9.71 g of potassium chromate (K2CrOa).

o In a separate 100 mL beaker, dissolve the K2CrOa in approximately 80 mL of deionized
water.

o Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the
mark with deionized water.

. Precipitation of Ferric Chromate

Place 100 mL of the 0.25 M iron(lIl) chloride solution into a 250 mL beaker equipped with a
magnetic stir bar.

Begin stirring the iron(lll) chloride solution at a moderate speed.

Slowly add the 0.5 M potassium chromate solution dropwise to the stirred iron(lll) chloride
solution using a dropping funnel or burette. A yellow precipitate of ferric chromate will form
immediately.[1]

During the addition, monitor the pH of the reaction mixture. For optimal precipitation of ferric
chromate and to minimize the formation of ferric hydroxide, maintain the pH in a slightly
acidic range (e.g., pH 4-6). Adjust with dilute acid or base as necessary.

After the complete addition of the potassium chromate solution, continue stirring the mixture
for an additional 30 minutes to ensure the reaction goes to completion and to allow for
particle aging.

. Filtration and Washing of the Precipitate

Set up a vacuum filtration apparatus with a Blichner funnel and an appropriately sized filter
paper.

Wet the filter paper with a small amount of deionized water to ensure a good seal.

Pour the ferric chromate slurry into the Buchner funnel and apply a vacuum to separate the
precipitate from the supernatant.
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» Wash the precipitate several times with deionized water to remove any soluble impurities,
such as potassium chloride. Continue washing until the filtrate runs clear.

e For a more thorough washing, the precipitate can be resuspended in deionized water and
then re-filtered.

4. Drying of the Ferric Chromate Precipitate

o Carefully remove the filter paper with the ferric chromate precipitate from the Buchner
funnel and place it on a watch glass.

» Dry the precipitate in a drying oven at a temperature of 80-100°C for several hours, or until a
constant weight is achieved.

e Once dry, the ferric chromate will be a fine yellow powder.
5. Yield Calculation
e Weigh the dried ferric chromate precipitate.

o Calculate the theoretical yield based on the stoichiometry of the reaction and the initial moles
of the limiting reactant.

o Calculate the percent yield using the following formula: Percent Yield = (Actual Yield /
Theoretical Yield) x 100%

Mandatory Visualization
Experimental Workflow Diagram
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Caption: Experimental workflow for the precipitation synthesis of ferric chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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